molecular formula C4H2N4S B8733149 [1,2,3]Thiadiazolo[5,4-d]pyrimidine CAS No. 273-88-1

[1,2,3]Thiadiazolo[5,4-d]pyrimidine

Cat. No. B8733149
CAS RN: 273-88-1
M. Wt: 138.15 g/mol
InChI Key: PWVGMQFTWJTCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,3]Thiadiazolo[5,4-d]pyrimidine is a useful research compound. Its molecular formula is C4H2N4S and its molecular weight is 138.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,2,3]Thiadiazolo[5,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,2,3]Thiadiazolo[5,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

273-88-1

Product Name

[1,2,3]Thiadiazolo[5,4-d]pyrimidine

Molecular Formula

C4H2N4S

Molecular Weight

138.15 g/mol

IUPAC Name

thiadiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C4H2N4S/c1-3-4(6-2-5-1)9-8-7-3/h1-2H

InChI Key

PWVGMQFTWJTCNG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)SN=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxamides. As described in Chart BL, (4-morpholinyl)acetic acid trifluoroacetic acid salt BL.1 (J. Med. Chem. 1994, 37, 4538-4554) is cyclized to the thiadiazole BL.2 with aminoguanidine in polyphosphoric acid. Condensation of BL.2 with diethyl ethoxymethylenemalonate followed by thermal cyclization affords thiadiazolopyrimidine BL.3. The resulting ester BL.3 is then saponified to afford the corresponding acid BL.4 which is then coupled with a benzylamine (e.g. 4-chlorobenzylamine) mediated by 1,1′-carbonyldiimidazole (or other suitable carboxylic acid activating agent) to provide amides of the general formula BL.5. A specific example of heterocycle W19.2 in which R8=OH is also prepared as described in Chart BL. Thiadiazole BL.2 is heated in xylenes with diethyl 2-(((4-chlorobenzyl)amino) carbonyl)malonate (prepared by the reaction of 4-chlorobenzyl-amine with triethyl methanetricarboxylate) to afford thiadiazolopyrimidine BL.6.
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heterocycle
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diethyl 2-(((4-chlorobenzyl)amino) carbonyl)malonate
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xylenes
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Synthesis routes and methods II

Procedure details

5-Hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxamides. As described in Chart BL, (4-morpholinyl)acetic acid trifluoroacetic acid salt BL.1 (J. Med. Chem. 1994, 37, 4538-4554) is cyclized to the thiadiazole BL.2 with aminoguanidine in polyphosphoric acid. Condensation of BL.2 with diethyl ethoxymethylenemalonate followed by thermal cyclization affords thiadiazolopyrimidine BL.3. The resulting ester BL.3 is then saponified to afford the corresponding acid BL.4 which is then coupled with a benzylamine (e.g. 4-chlorobenzylamine) mediated by 1,1′-carbonyldiimidazole (or other suitable carboxylic acid activating agent) to provide amides of the general formula BL.5. A specific example of heterocycle W19.2 in which R8=OH is also prepared as described in Chart BL. Thiadiazole BL.2 is heated in xylenes with diethyl 2-(((4-chlorobenzyl)amino) carbonyl)malonate (prepared by the reaction of 4-chlorobenzyl-amine with triethyl methanetricarboxylate) to afford thiadiazolopyrimidine BL.6.
[Compound]
Name
5-Hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxamides
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[Compound]
Name
polyphosphoric acid
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solvent
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